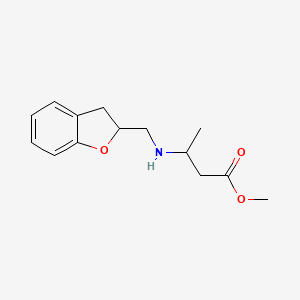![molecular formula C14H16N4 B7559198 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to activate the Nrf2 pathway, a signaling pathway involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to reduce oxidative stress and protect against neuronal damage.
実験室実験の利点と制限
One advantage of using 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in lab experiments is its relatively low toxicity. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have low toxicity in animal studies, making it a safer option for researchers. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have good stability and solubility, making it easier to work with in experiments. One limitation of using 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in lab experiments is its limited availability. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile is not widely available commercially, and its synthesis can be complex and time-consuming.
将来の方向性
There are several future directions for research on 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine the efficacy of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in animal models of cancer and to identify the mechanisms underlying its anticancer effects. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in animal models of inflammation and to identify the mechanisms underlying its anti-inflammatory effects. Additionally, further studies are needed to optimize the synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile and to develop more efficient methods for large-scale production.
合成法
The synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile involves a multistep process that begins with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with ethylenediamine to produce the intermediate 1-(5-methyl-1H-pyrazol-4-yl)ethylamine. This intermediate is then reacted with 3-bromobenzonitrile to produce 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile. The synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has also been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of arthritis. Additionally, 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10(13-5-3-4-12(6-13)7-15)16-8-14-9-17-18-11(14)2/h3-6,9-10,16H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNKAWJEPQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)